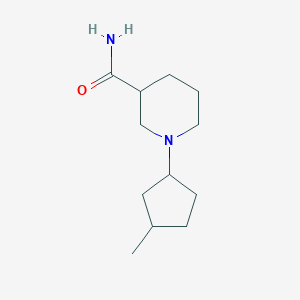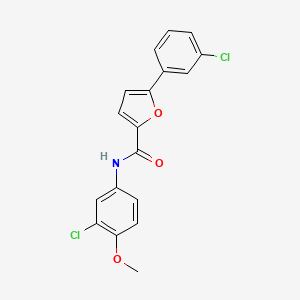![molecular formula C16H20N2O4S B6023910 3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B6023910.png)
3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with multiple functional groups, including a carboxylic acid, a hydrazinyl carbonyl, and a thiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves the oxidation of an alcohol precursor using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Attachment of the hydrazinyl carbonyl group: This can be done through a condensation reaction between a hydrazine derivative and a carbonyl compound.
Incorporation of the thiophene moiety: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications:
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the additional functional groups.
3-Methylthiophene derivatives: Compounds with similar thiophene moieties but different substituents.
Hydrazinyl carbonyl compounds: Molecules with similar hydrazine and carbonyl functionalities.
Uniqueness
The uniqueness of 3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thiophene moiety and a hydrazinyl carbonyl group makes it particularly versatile for various synthetic and research purposes.
Properties
IUPAC Name |
3,4-dimethyl-6-[[(3-methylthiophene-2-carbonyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-8-4-5-23-13(8)15(20)18-17-14(19)11-6-9(2)10(3)7-12(11)16(21)22/h4-5,11-12H,6-7H2,1-3H3,(H,17,19)(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHBZGYZAROOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NNC(=O)C2=C(C=CS2)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6023834.png)


![N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B6023877.png)

![3'-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one](/img/structure/B6023890.png)
![2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6023897.png)
![N-(3-bromophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide](/img/structure/B6023901.png)
![1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol](/img/structure/B6023909.png)
![1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one](/img/structure/B6023918.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6023925.png)
![5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6023933.png)
![2-METHYL-1H-INDOLE-3-CARBALDEHYDE 3-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE](/img/structure/B6023936.png)
